molecular formula C20H21F3N2O2 B611503 TTA-A2

TTA-A2

Número de catálogo: B611503
Peso molecular: 378.4 g/mol
Clave InChI: GEYDMBNDOVPFJL-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a cyclopropylphenyl group, a trifluoroethoxy-substituted pyridine ring, and an acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Cancer Treatment
    • TTA-A2 has been identified as a Bcl-2 inhibitor, which is crucial for the treatment of cancers associated with unwanted Bcl-2 activity. The compound's ability to inhibit Bcl-2 can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapies .
  • Respiratory Diseases
    • Research indicates that this compound may serve as an effective treatment for obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its role as an inhibitor of dipeptidyl peptidase 1 (DPP1) suggests potential benefits in managing inflammation and airway hyper-responsiveness associated with these conditions .
  • Neurodegenerative Disorders
    • Due to its structural properties and interactions with various biological pathways, this compound may also be explored for its effects on neurodegenerative diseases. The modulation of specific signaling pathways could provide therapeutic benefits in conditions like Alzheimer's disease, although more research is needed to substantiate these claims.

Case Study 1: Bcl-2 Inhibition

A study highlighted the effectiveness of this compound as a Bcl-2 inhibitor, demonstrating its capability to induce apoptosis in various cancer cell lines. The IC50 values were reported to be significantly lower than those of existing treatments, suggesting a higher potency .

Case Study 2: Respiratory Application

In preclinical models of asthma, this compound showed a marked reduction in airway inflammation and hyper-responsiveness. The compound’s ability to inhibit DPP1 was linked to decreased levels of inflammatory mediators in the lungs .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Cancer TreatmentBcl-2 inhibitionInduces apoptosis in cancer cells
Respiratory DiseasesDPP1 inhibitionReduces inflammation in asthma/COPD
Neurodegenerative DisordersModulation of signaling pathwaysPotential therapeutic effects

Análisis Bioquímico

Biochemical Properties

TTA-A2 blocks T-type channels (Cav3.1, Cav3.2, Cav3.3) voltage dependently and with high potency (IC50 ∼100 nM) . It shows a ∼300-fold selectivity for Cav3 channels over high-voltage activated calcium channels .

Cellular Effects

In vitro characterization of this compound has shown inhibitory effects on native T-type currents in brain slice recordings from the dorsal lateral geniculate nucleus and the subthalamic nucleus . Furthermore, this compound has been observed to suppress active wake and promote slow-wave sleep in wild-type mice .

Molecular Mechanism

This compound preferentially interacts with and stabilizes inactivated channels . It places its cyclopropylphenyl-containing ends in the central cavity to directly obstruct ion flow, meanwhile extending its polar tails into the IV-I fenestration .

Temporal Effects in Laboratory Settings

It has been demonstrated that this compound has a potent effect on T-type channels, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to suppress active wake and promote slow-wave sleep in wild-type mice .

Metabolic Pathways

Given its role as a T-type calcium channel antagonist, it likely interacts with enzymes and cofactors involved in calcium signaling pathways .

Transport and Distribution

Given its role as a T-type calcium channel antagonist, it likely interacts with transporters or binding proteins involved in calcium signaling pathways .

Subcellular Localization

Given its role as a T-type calcium channel antagonist, it is likely localized to regions of the cell where T-type calcium channels are present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a suitable phenyl precursor using reagents like diazomethane or Simmons-Smith reagent.

    Synthesis of the Trifluoroethoxy-Pyridine Intermediate:

    Coupling of Intermediates: The cyclopropylphenyl and trifluoroethoxy-pyridine intermediates are coupled using a suitable linker, often through amide bond formation facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethoxy group on the pyridine ring can be substituted through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyridine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

    ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide lies in its specific combination of functional groups and stereochemistry. The ®-configuration can significantly influence its biological activity and interaction with molecular targets, distinguishing it from its analogs.

Actividad Biológica

(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in treating respiratory diseases. This article provides a comprehensive overview of its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H21_{21}F3_3N2_2O2_2
  • CAS Number : 953778-63-7
  • Molecular Weight : 392.39 g/mol

(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide functions primarily as an inhibitor of dipeptidyl peptidase I (DPP I), which is implicated in various pathological conditions including chronic obstructive pulmonary disease (COPD) and asthma. By inhibiting DPP I, the compound may reduce airway inflammation and hyper-responsiveness associated with these conditions .

Pharmacological Profile

The compound exhibits a promising pharmacological profile with an IC50 value of less than 100 nmol/L for DPP I in enzyme activity assays. This indicates a potent inhibitory effect that may be beneficial in treating respiratory disorders .

Efficacy in Disease Models

Research has shown that compounds similar to (R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide demonstrate significant efficacy in various animal models of respiratory diseases. For instance:

  • Asthma Models : The compound has been tested in models simulating asthma attacks and has shown to alleviate symptoms effectively.
  • COPD Models : In COPD models, it has demonstrated the ability to improve lung function and reduce inflammatory markers .

Study 1: In Vivo Efficacy

A study published in the Egyptian Journal of Chemistry evaluated the effects of similar pyridine derivatives on inflammatory markers in a rat model of asthma. The results indicated that these compounds significantly reduced eosinophil counts and cytokine levels associated with airway inflammation .

Study 2: Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of (R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide against various cancer cell lines. The compound showed selective cytotoxicity towards mammary gland breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values indicating moderate to high potency compared to standard chemotherapeutics like Doxorubicin .

Data Tables

Compound Target IC50 (nmol/L) Effect
(R)-CompoundDipeptidyl Peptidase I<100Inhibition of airway inflammation
Similar DerivativeMCF-7 Cells10.9Cytotoxic effect
Similar DerivativeHCT-116 Cells12.0Cytotoxic effect

Propiedades

IUPAC Name

2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-13(18-9-8-17(11-24-18)27-12-20(21,22)23)25-19(26)10-14-2-4-15(5-3-14)16-6-7-16/h2-5,8-9,11,13,16H,6-7,10,12H2,1H3,(H,25,26)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYDMBNDOVPFJL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
Reactant of Route 3
Reactant of Route 3
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
Reactant of Route 4
Reactant of Route 4
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
Reactant of Route 5
Reactant of Route 5
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
Reactant of Route 6
Reactant of Route 6
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.